molecular formula C11H11NO3 B3021034 (2E)-4-(benzylamino)-4-oxobut-2-enoic acid CAS No. 685543-77-5

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Cat. No. B3021034
CAS RN: 685543-77-5
M. Wt: 205.21 g/mol
InChI Key: BHWGQIYJCMMSNM-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of a compound often involves multiple steps, each requiring specific reagents and conditions. The choice of methods would depend on the functional groups present in the molecule .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The presence of a carboxylic acid and a benzylamino group suggests that it might undergo reactions typical for these functional groups .


Physical And Chemical Properties Analysis

These include solubility, melting point, boiling point, acidity or basicity (pKa), optical activity, and others .

Scientific Research Applications

Plant Growth and Development

Compounds similar to “(2E)-4-(benzylamino)-4-oxobut-2-enoic acid”, such as Benzyl Amino Purine (BAP), have been used in plant growth and development studies. For instance, a study conducted at the Horticulture Centre, Department of Agricultural Extension (DAE), Burirhat Rangpur, investigated the macro propagation of banana cv.‘Malbhog’ influenced by different growing media and different concentrations of BAP . The results indicated that the combination of Cocodust as the growing media and a BAP concentration of 40 mg/L is suitable for the successful macro propagation .

Drug Delivery Carrier Design

Amino–yne click reactions, which could potentially involve “(2E)-4-(benzylamino)-4-oxobut-2-enoic acid”, have been used in the design of drug delivery carriers . This involves creating a chemical structure that can safely and effectively deliver drugs to the target area in the body .

Hydrogel Materials Preparation

The amino–yne click reaction has also been used in the preparation of hydrogel materials . Hydrogels are highly absorbent, network-like structures that can hold large amounts of water or biological fluids. They have a wide range of applications, including wound dressings, contact lenses, and drug delivery systems .

4. Synthesis of Polymers with Unique Structures The amino–yne click reaction can be used to synthesize polymers with unique structures . This could potentially lead to the development of new materials with novel properties .

Surface Immobilization

Amino–yne click reactions have been used in the field of surface immobilization . This involves attaching molecules to a surface in a controlled way, which can be useful in a variety of applications, including sensor technology, biotechnology, and materials science .

Stabilizers for Metal Nanoparticles

Phenolic–protein conjugates, which could potentially be synthesized using “(2E)-4-(benzylamino)-4-oxobut-2-enoic acid”, have been developed as stabilizers for metal nanoparticles . These nanoparticles have applications in areas such as medicine, electronics, and environmental science .

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. This often involves complex biochemical assays and may require extensive research .

Safety and Hazards

The safety profile of a compound is usually determined through toxicological studies. It’s important to handle all compounds safely, especially if their toxicological properties are not known .

Future Directions

Future research could involve finding new synthetic routes, discovering new reactions, studying the compound’s biological activity, or developing applications for the compound .

properties

IUPAC Name

(E)-4-(benzylamino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWGQIYJCMMSNM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid

CAS RN

15329-69-8
Record name 4-(benzylamino)-4-oxoisocrotonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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